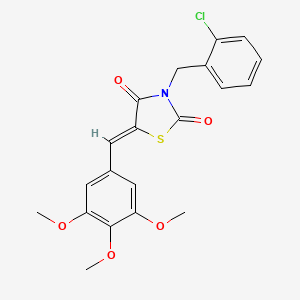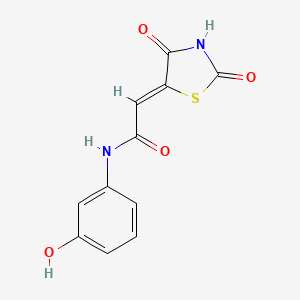![molecular formula C18H16Cl2N2O3S B3689937 (2E)-3-(2,4-dichlorophenyl)-N-[(2,4-dimethoxyphenyl)carbamothioyl]prop-2-enamide](/img/structure/B3689937.png)
(2E)-3-(2,4-dichlorophenyl)-N-[(2,4-dimethoxyphenyl)carbamothioyl]prop-2-enamide
Overview
Description
(2E)-3-(2,4-dichlorophenyl)-N-[(2,4-dimethoxyphenyl)carbamothioyl]prop-2-enamide is a synthetic organic compound characterized by its unique chemical structure This compound features a dichlorophenyl group and a dimethoxyphenyl group linked by a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-dichlorophenyl)-N-[(2,4-dimethoxyphenyl)carbamothioyl]prop-2-enamide typically involves the following steps:
Formation of the Prop-2-enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step involves the use of a chlorinating agent to introduce chlorine atoms into the phenyl ring.
Attachment of the Dimethoxyphenyl Group: This can be done through a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high purity and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,4-dichlorophenyl)-N-[(2,4-dimethoxyphenyl)carbamothioyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-(2,4-dichlorophenyl)-N-[(2,4-dimethoxyphenyl)carbamothioyl]prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-N-[(2,4-dimethoxyphenyl)carbamothioyl]prop-2-enamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Shares the dichlorophenyl group but lacks the prop-2-enamide backbone.
Steviol Glycosides: Contains similar aromatic structures but differs significantly in functional groups and overall structure.
tert-Butyl Carbamate: Similar in having a carbamate group but differs in the rest of the molecular structure.
Uniqueness
(2E)-3-(2,4-dichlorophenyl)-N-[(2,4-dimethoxyphenyl)carbamothioyl]prop-2-enamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-[(2,4-dimethoxyphenyl)carbamothioyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3S/c1-24-13-6-7-15(16(10-13)25-2)21-18(26)22-17(23)8-4-11-3-5-12(19)9-14(11)20/h3-10H,1-2H3,(H2,21,22,23,26)/b8-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZVCSUFYYUIRK-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=S)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(aminosulfonyl)benzyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B3689854.png)
![N-[[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]propanamide](/img/structure/B3689869.png)

![3,4,5-triethoxy-N-[(2-hydroxyphenyl)carbamothioyl]benzamide](/img/structure/B3689891.png)
![(2E)-3-phenyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B3689900.png)
![2-chloro-5-iodo-N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B3689904.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B3689908.png)
![5-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3689916.png)
![(E)-N-[3-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-3-phenylprop-2-enamide](/img/structure/B3689924.png)

![N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-phenoxyacetamide](/img/structure/B3689952.png)
![N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-4-chlorobenzamide](/img/structure/B3689957.png)
![N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-4-fluorobenzamide](/img/structure/B3689970.png)
![METHYL 3-{[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]CARBONYL}-5-NITROBENZOATE](/img/structure/B3689982.png)
